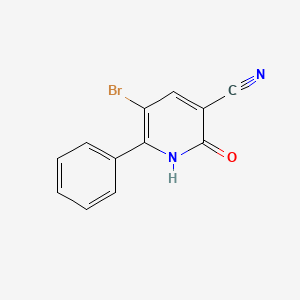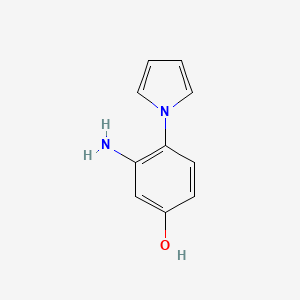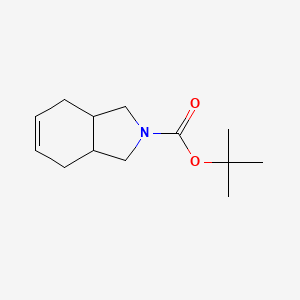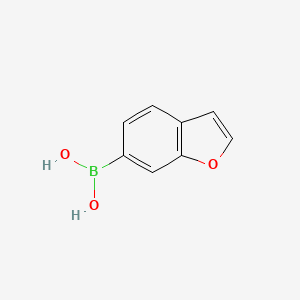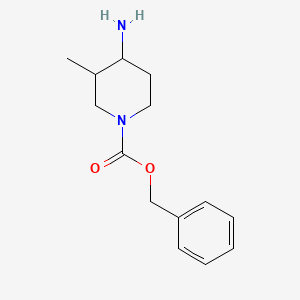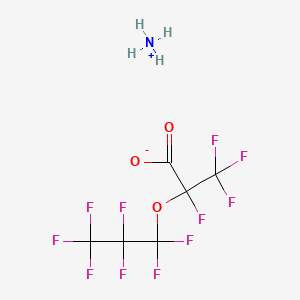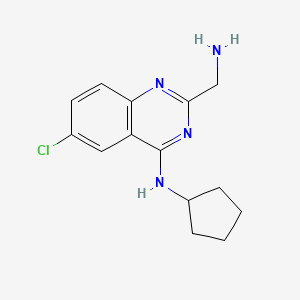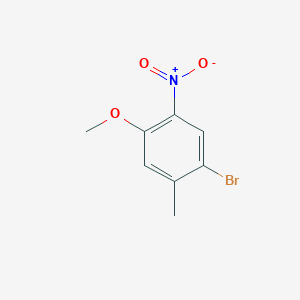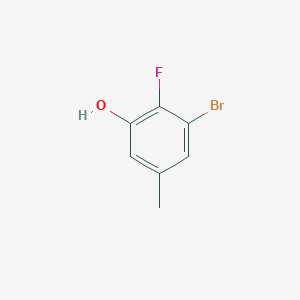
3-Brom-2-Fluor-5-methylphenol
Übersicht
Beschreibung
“3-Bromo-2-fluoro-5-methylphenol” is a chemical compound with the molecular formula C7H6BrFO . It is a useful raw material for organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-fluoro-5-methylphenol” can be represented by the InChI code1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 . The average mass of the molecule is 187.034 Da . Physical and Chemical Properties Analysis
“3-Bromo-2-fluoro-5-methylphenol” is a solid at room temperature . It has a molecular weight of 205.03 g/mol .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3-Brom-2-Fluor-5-methylphenol” ist eine organische Verbindung mit der chemischen Formel C7H6BrFO. Sie wird im Bereich der organischen Synthese verwendet, wo sie als Baustein für die Synthese komplexerer organischer Moleküle dienen kann .
Erzeugung von ortho-Bromierten para-substituierten Phenolen
“this compound” kann zur selektiven und effizienten Erzeugung von ortho-bromierten para-substituierten Phenolen verwendet werden . Dieser Prozess ist wichtig für die Synthese verschiedener biologisch aktiver Zielmoleküle .
Additiv in Alkin-Metathesen
Die verwandte Verbindung “2-Fluor-5-methylphenol” wird als Additiv in Alkin-Metathesen verwendet . Es ist plausibel, dass “this compound” ähnliche Anwendungen haben könnte.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
The bromine and fluorine atoms in the compound could potentially make it more reactive, as these elements are often involved in various chemical reactions. For example, bromine can participate in free radical reactions , and fluorine can form strong bonds with carbon, which could influence the compound’s stability and reactivity .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would depend on various factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
The compound’s action could also be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVGXKWNWNRIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680248 | |
| Record name | 3-Bromo-2-fluoro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-51-9 | |
| Record name | Phenol, 3-bromo-2-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)



![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
